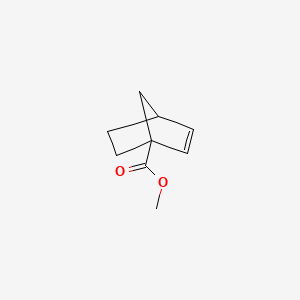

Methyl norbornenecarboxylate

Description

Significance of Bicyclic Monomers in Polymer Science and Organic Synthesis

Bicyclic monomers, with norbornene derivatives as a prominent class, hold a position of great importance in contemporary chemical research. Their rigid and strained bicyclo[2.2.1]heptene framework is the source of their unique chemical behavior. In polymer science, this inherent ring strain is exploited in Ring-Opening Metathesis Polymerization (ROMP), a powerful technique that converts these monomers into high molecular weight polymers with controlled structures. mdpi.commdpi.comnih.gov The polymerization of bicyclic monomers results in linear polymers that contain monocyclic rings within the polymer chain, a feature that can significantly influence the material's physical properties. mdpi.com This process can lead to polymers with desirable characteristics such as high thermal stability, enhanced transparency, and specific mechanical properties. researchgate.net

The versatility of these monomers is further enhanced by the ability to introduce a wide variety of functional groups onto the norbornene scaffold. researchgate.net This functionalization allows for the precise tuning of polymer properties. For instance, incorporating chiral alcohols derived from renewable sources like terpenes into norbornene-based monomers yields optically active polymers, which are of great interest for applications such as chiral separation membranes. mdpi.comresearchgate.net

In organic synthesis, the norbornene moiety is a valuable scaffold. It is most commonly synthesized through the Diels-Alder reaction, a cycloaddition between a conjugated diene (like cyclopentadiene) and a substituted alkene (a dienophile). core.ac.ukresearchgate.net This reaction's predictability and stereoselectivity make it a robust method for creating complex, three-dimensional structures. researchgate.net The resulting norbornene derivatives serve as key intermediates in the synthesis of a wide range of biologically active compounds and pharmaceuticals. nih.govresearchgate.net Furthermore, the unique reactivity of the norbornene double bond is utilized in "click chemistry" reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction, for applications like bio-orthogonal labeling of proteins and other biological molecules. nih.govrsc.org

Overview of Methyl Norbornenecarboxylate within the Norbornene Derivative Family

Within the extensive family of norbornene derivatives, Methyl norbornenecarboxylate (MNC) is a significant member. It is a norbornene molecule functionalized with a methyl ester group. The synthesis of Methyl norbornenecarboxylate is typically achieved through the Diels-Alder reaction between cyclopentadiene (B3395910) and methyl acrylate (B77674). researchgate.net This reaction is known to be endo-selective, primarily yielding the endo isomer due to favorable secondary orbital interactions, although an exo-isomer is also formed. researchgate.net It is possible to isomerize the endo-rich mixture to favor the thermodynamically more stable exo-isomer. researchgate.net

Methyl norbornenecarboxylate serves as a crucial monomer in the production of advanced polymeric materials. It can undergo Ring-Opening Metathesis Polymerization (ROMP) using catalysts like tungsten-based complexes to produce high molecular weight polymers. mdpi.com Unlike derivatives with strongly coordinating groups such as carboxylic acids or alcohols which can deactivate the catalyst, the methyl ester group of MNC is a "softer" group that allows for quantitative polymerization. mdpi.com The resulting poly(methyl norbornenecarboxylate) is a polymer with potential applications in various high-performance material sectors. The monomer can also be copolymerized with other monomers like methyl acrylate using techniques such as atom transfer radical polymerization (ATRP) to create random copolymers with tailored properties. psu.edupsu.edu

The physical and chemical properties of Methyl norbornenecarboxylate are summarized in the table below.

| Property | Value |

| IUPAC Name | methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol nih.gov |

| Isomers | Exists as endo and exo stereoisomers |

| Synthesis | Diels-Alder reaction of cyclopentadiene and methyl acrylate researchgate.net |

| Primary Application | Monomer in Ring-Opening Metathesis Polymerization (ROMP) mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H12O2 |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

methyl bicyclo[2.2.1]hept-2-ene-1-carboxylate |

InChI |

InChI=1S/C9H12O2/c1-11-8(10)9-4-2-7(6-9)3-5-9/h2,4,7H,3,5-6H2,1H3 |

InChI Key |

RNWDNEVYZAPIBG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C12CCC(C1)C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Norbornenecarboxylate and Its Isomers

Diels-Alder Cycloaddition Routes to Norbornenecarboxylic Acid Esters

The foundational method for synthesizing the norbornene skeleton is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. In the context of methyl norbornenecarboxylate, this typically involves the reaction of cyclopentadiene (B3395910) with methyl acrylate (B77674).

Regioselectivity and Stereochemical Control in Cycloaddition Reactions

The Diels-Alder reaction between cyclopentadiene and methyl acrylate is highly regioselective and stereoselective. The regioselectivity is dictated by the electronic nature of the reactants, leading to the formation of the 5-substituted norbornene system.

From a stereochemical perspective, the reaction can yield two primary diastereomers: the endo and exo isomers. The endo isomer is generally the kinetically favored product. This preference is explained by the "Alder Endo Rule," which postulates that secondary orbital interactions between the developing π-bond of the diene and the unsaturated substituent on the dienophile stabilize the endo transition state. masterorganicchemistry.com These stabilizing interactions lower the activation energy for the formation of the endo product compared to the exo product. masterorganicchemistry.com In the absence of a catalyst, the reaction between cyclopentadiene and methyl acrylate typically yields a mixture of endo and exo isomers, with the endo isomer being predominant. For instance, an uncatalyzed reaction can result in an endo:exo ratio of approximately 82:12. libretexts.org

Influence of Reaction Conditions and Catalysis on Exo/Endo Ratio

The ratio of exo to endo isomers can be significantly influenced by the reaction conditions, including temperature and the use of catalysts.

Temperature: While the endo isomer is the kinetic product, the exo isomer is generally the thermodynamically more stable product due to reduced steric hindrance. libretexts.org At elevated temperatures, the retro-Diels-Alder reaction can occur, allowing for the equilibration of the isomers. latech.edu This equilibrium favors the formation of the more stable exo isomer. For example, heating the endo-isomer of a similar norbornene system to 190°C can lead to its conversion into a mixture rich in the exo-isomer. latech.edu

Catalysis: Lewis acids are widely employed to catalyze the Diels-Alder reaction, leading to increased reaction rates and enhanced stereoselectivity. masterorganicchemistry.com The coordination of a Lewis acid to the carbonyl oxygen of the dienophile (methyl acrylate) increases its electron-withdrawing nature, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This enhances the primary orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene, accelerating the reaction. nih.gov

Crucially, Lewis acid catalysis also amplifies the endo selectivity. masterorganicchemistry.com The increased electronic demand on the dienophile strengthens the secondary orbital interactions that stabilize the endo transition state. masterorganicchemistry.com The use of a Lewis acid such as aluminum chloride (AlCl₃) can dramatically shift the product ratio in favor of the endo isomer. For example, the AlCl₃-catalyzed reaction of cyclopentadiene and methyl acrylate can yield an endo:exo ratio of 99:1. libretexts.orgnih.gov

| Condition | Endo:Exo Ratio | Reference |

|---|---|---|

| Uncatalyzed | 82:12 | libretexts.org |

| AlCl₃ Catalyzed | 99:1 | libretexts.orgnih.gov |

Esterification Protocols for Norbornenecarboxylic Acid Derivatives

Methyl norbornenecarboxylate can be synthesized either directly via the Diels-Alder reaction using methyl acrylate or through the esterification of norbornenecarboxylic acid. The latter approach allows for the isolation and purification of the carboxylic acid intermediate before conversion to the ester.

Direct Esterification Techniques

The most common direct esterification method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst. masterorganicchemistry.com This is a reversible reaction, and to drive the equilibrium towards the ester product, an excess of the alcohol is typically used, which can also serve as the solvent. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com For instance, 5-norbornene-2-carboxylic acid can be refluxed with excess methanol (B129727) and a catalytic amount of sulfuric acid to yield methyl 5-norbornene-2-carboxylate. scirp.orgresearchgate.net

Transesterification Processes

Transesterification is another viable method for the synthesis of methyl norbornenecarboxylate. This process involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. For example, an ethyl ester of norbornenecarboxylic acid could be converted to the corresponding methyl ester by reacting it with methanol. This equilibrium-driven reaction is often facilitated by either acid or base catalysis. Various catalysts, including scandium(III) triflate and silica chloride, have been shown to be effective for transesterification reactions. organic-chemistry.org

Methyl Transfer Reactions from Green Reagents

In a move towards more environmentally benign synthetic methods, "green" methylating reagents have been explored for the esterification of carboxylic acids. Dimethyl carbonate (DMC) has emerged as a non-toxic and eco-friendly alternative to traditional hazardous methylating agents like diazomethane (B1218177) and dimethyl sulfate. organic-chemistry.orgsmith.edu

The methylation of carboxylic acids using DMC can be effectively achieved under base-catalyzed conditions. organic-chemistry.org A common catalyst for this reaction is potassium carbonate (K₂CO₃). organic-chemistry.orgtandfonline.com The reaction is typically carried out at elevated temperatures, for example, at 90°C in a solvent like DMSO. organic-chemistry.org Isotope-labeling studies have indicated that the mechanism involves a direct methyl transfer from dimethyl carbonate to the carboxylate anion. organic-chemistry.org This method offers high selectivity for esterification and is compatible with a wide range of functional groups. organic-chemistry.org The byproducts of this reaction are carbon dioxide and methanol, which are relatively benign. organic-chemistry.org

| Method | Reagent | Catalyst | Typical Conditions | Byproducts | Key Features |

|---|---|---|---|---|---|

| Fischer Esterification | Methanol | Acid (e.g., H₂SO₄) | Reflux in excess methanol | Water | Reversible, requires excess alcohol |

| Methyl Transfer | Dimethyl Carbonate (DMC) | Base (e.g., K₂CO₃) | ~90°C in DMSO | CO₂, Methanol | Green reagent, high selectivity, mild conditions |

Isomerization Studies of Methyl Norbornenecarboxylate

The stereochemistry of the carboxylate group on the norbornene framework, designated as either endo or exo, is a critical factor in the chemical reactivity and utility of methyl norbornenecarboxylate. The Diels-Alder synthesis of this compound typically yields a product rich in the kinetically favored endo isomer. scirp.org However, the exo isomer is often the desired precursor for specific applications, such as in the synthesis of polymers and pharmaceuticals, necessitating effective isomerization methods. scirp.org

Base-Promoted Endo-to-Exo Isomerization Mechanisms

The isomerization from the endo to the exo form of methyl norbornenecarboxylate is efficiently promoted by bases. The mechanism hinges on the presence of an acidic proton at the carbon atom alpha to the carbonyl group of the ester. scirp.org In the presence of a sufficiently strong base, this proton can be abstracted, leading to the formation of a carbanion intermediate. scirp.org

This carbanion adopts a trigonal pyramidal structure with a low energy barrier for inversion. scirp.orgscirp.org This facile inversion allows for the interconversion between the endo and exo configurations. The continuous formation and inversion of this carbanion under basic conditions enable the system to equilibrate, shifting the isomeric ratio towards the thermodynamically more stable state. scirp.orgscirp.org

Studies have shown that strong bases are particularly effective in promoting this isomerization. For instance, sodium tert-butoxide (tBuONa) has been demonstrated to facilitate rapid isomerization, allowing the system to reach a thermodynamic equilibrium quickly, even at room temperature. scirp.orgscirp.orgsemanticscholar.org Weaker bases, such as sodium methoxide, can also effect the isomerization, but may require elevated temperatures to achieve a comparable rate. scirp.org

Kinetic and Thermodynamic Considerations in Isomerization

The isomerization of methyl norbornenecarboxylate is governed by both kinetic and thermodynamic factors. The initial Diels-Alder synthesis favors the endo product due to kinetic control, arising from secondary orbital overlap during the cycloaddition reaction.

However, in terms of stability, the exo isomer is thermodynamically favored over the endo isomer. scirp.org Consequently, when an endo-rich mixture is subjected to base-catalyzed isomerization, the equilibrium will lie in favor of the exo product. Research indicates that at thermodynamic equilibrium, the mixture consists of approximately 60% of the exo-isomer of methyl 5-norbornene-2-carboxylate (MNBC). scirp.orgscirp.orgsemanticscholar.org This equilibrium can be reached from either an endo-rich or an exo-rich starting mixture, confirming the greater stability of the exo form. scirp.org

While the exo isomer is thermodynamically more stable, the rate of subsequent reactions, such as hydrolysis, can be kinetically differentiated. The hydrolysis of the exo-ester is kinetically preferred and proceeds faster than the hydrolysis of the endo-ester. scirp.orgsemanticscholar.org This rate difference is attributed to the greater steric hindrance of the norbornene ring hindering nucleophilic attack on the carbonyl group of the endo isomer. scirp.orgsemanticscholar.org This interplay between thermodynamic equilibrium and kinetic selectivity is crucial for controlling the isomeric purity of the final products.

Control over Isomeric Purity

High isomeric purity of the exo form is often required, and its synthesis can be achieved by exploiting the principles of dynamic kinetic resolution. This strategy combines the rapid, base-promoted equilibration between the endo and exo esters with a subsequent, kinetically selective reaction that preferentially consumes the desired exo isomer. researchgate.net

In one effective method, an endo-rich mixture of methyl norbornenecarboxylate is treated with a strong base, like sodium tert-butoxide, to establish a rapid equilibrium between the isomers. semanticscholar.orgresearchgate.net A controlled amount of water is then introduced to selectively hydrolyze the kinetically favored exo-ester into the corresponding 5-norbornene-2-exo-carboxylic acid. scirp.orgsemanticscholar.orgresearchgate.net As the exo-ester is consumed, the equilibrium between the endo and exo esters is continuously shifted (in accordance with Le Châtelier's principle), causing the endo isomer to convert to the exo form, which is then hydrolyzed. This process allows for a theoretical yield of the exo-acid far exceeding the ~60% present at equilibrium.

The conditions for this hydrolysis are critical. Using an equimolar amount of water in the presence of a strong base at room temperature has been shown to produce the carboxylic acid with a high exo selectivity (e.g., an endo/exo ratio of 18/82). scirp.orgsemanticscholar.orgresearchgate.net In contrast, the use of excess water leads to a rapid and non-selective hydrolysis of both isomers, resulting in a product with a high endo content, similar to the starting material. researchgate.net

Table 1: Conditions and Results of Hydrolysis for Isomeric Control

| Run | Ester | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Exo-ratio of NBCA (%) |

| 1 | MNBC | CH₃ONa | Methanol | 60 | 24 | 82 | 62 |

| 2 | MNBC | tBuONa | Methanol | 60 | 24 | 93 | 70 |

| 3 | MNBC | CH₃ONa | THF | 25 | 17 | 74 | 33 |

| 4 | MNBC | tBuONa | THF | 25 | 0.5 | 96 | 73 |

| 5 | MNBC | tBuONa | THF | 25 | 24 | 99 | 75 |

| 6 | MNBC | tBuONa | THF | 25 | 0.5 | 98 | 82 |

Data sourced from a study on the stereo-selective synthesis of 5-norbornene-2-exo-carboxylic acid. researchgate.net Conditions for Run 6 included the use of equimolar water relative to the ester.

Derivatization Strategies for Functionalized Methyl Norbornenecarboxylate Analogues

The norbornene scaffold is a versatile platform in medicinal and materials chemistry, allowing for extensive structural modification to tailor its properties. nih.gov Methyl norbornenecarboxylate, with its ester functionality and reactive double bond, serves as a valuable starting point for the synthesis of a wide array of functionalized analogues.

Functional Group Interconversions on the Norbornene Scaffold

The chemical structure of methyl norbornenecarboxylate offers multiple sites for functional group interconversions. The ester group can be readily transformed into other functionalities. For instance, hydrolysis under acidic or basic conditions yields the corresponding norbornenecarboxylic acid. This acid can then be converted into amides, acid halides, or other ester derivatives. Reduction of the methyl ester, typically using a reducing agent like lithium aluminum hydride, affords the corresponding primary alcohol, which can be further oxidized or converted to other functional groups.

The alkene moiety within the norbornene bicyclic system is another key site for derivatization. It can undergo a variety of addition reactions, including:

Dihydroxylation: Conversion of the double bond to a vicinal diol using reagents like osmium tetroxide or cold, alkaline potassium permanganate. nih.gov

Hydroboration–Oxidation: This two-step process results in the anti-Markovnikov addition of water across the double bond, yielding an alcohol. nih.gov

Cyclopropanation: The Simmons-Smith reaction, for example, can be used to convert the alkene into a cyclopropane ring. nih.gov

These transformations allow for the introduction of diverse functional groups onto the rigid norbornene framework, enabling the synthesis of complex molecules from a simple starting material.

Halogenation and Halolactonization Reactions of Norbornenecarboxylates

The double bond in norbornenecarboxylates is susceptible to electrophilic attack by halogens. Direct halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) leads to the formation of a vicinal dihalide via an anti-addition mechanism. chemguide.co.ukyoutube.com This reaction typically proceeds through a bridged halonium ion intermediate, which is then attacked by a halide ion from the opposite face. leah4sci.com

When the substrate is a norbornenecarboxylic acid (obtained from the hydrolysis of the methyl ester), intramolecular reactions can occur in the presence of a halogen source, a process known as halolactonization. wikipedia.org This is an intramolecular variation of halohydrin formation where the carboxylic acid group acts as the internal nucleophile. wikipedia.org

The mechanism involves the initial electrophilic attack of the halogen (e.g., iodine from I₂) on the alkene, forming a bridged iodonium ion. wikipedia.org The nearby carboxylic acid group then performs an intramolecular nucleophilic attack, opening the three-membered ring to form a stable, cyclic lactone structure with a halogen atom incorporated into the molecule. wikipedia.org This reaction, particularly iodolactonization, is a highly effective method for synthesizing lactones under mild conditions and has been applied to norbornene-based carboxylic acids. wikipedia.orgrsc.org The stereochemical outcome of the reaction can be influenced by the specific substrate and reaction conditions. nih.gov

Introduction of Complex Moieties via Ester Linkages

The ester functional group in methyl norbornenecarboxylate serves as a versatile handle for the introduction of more complex molecular fragments. This strategy is pivotal in tailoring the properties of norbornene-based monomers for specific applications, such as in the development of advanced polymeric materials. The general approach involves the synthesis of a norbornene carboxylic acid precursor, which is then esterified with an alcohol containing the desired complex moiety. This method allows for the incorporation of a wide range of functionalities, including bulky groups that can influence the physical and chemical properties of the resulting molecules.

A notable example of this methodology is the synthesis of a monomer for ring-opening metathesis polymerization (ROMP) by incorporating a bulky and rigid binaphthyl group. mdpi.com This is achieved through a two-step procedure starting from exo-5-norbornenecarboxylic acid. mdpi.com This acid precursor is a crucial intermediate for creating various functional materials. sigmaaldrich.com The subsequent esterification with a complex alcohol, such as 1,1′-bi-2-naphthol, yields a norbornene derivative with a significantly larger and more complex side chain. mdpi.com

The synthesis of such specialized monomers is instrumental in producing polymers with tailored characteristics. For instance, the polymer derived from the norbornene ester of 1,1′-bi-2-naphthol was designed to study the effect of incorporating bulky ester groups on the gas-transport and dielectric properties of polynorbornenes. mdpi.com Research has shown that the nature of the group attached to the ester can strongly influence properties like dielectric permittivity through various interactions. mdpi.com

Below is a table summarizing the synthesis and properties of a norbornene monomer featuring a complex moiety introduced via an ester linkage.

| Reactants | Resulting Monomer | Catalyst (Polymerization) | Resulting Polymer | Key Properties of Polymer |

|---|---|---|---|---|

| exo-5-Norbornenecarboxylic acid and 1,1′-bi-2-naphthol | Norbornene derivative with a binaphthyl group (NBi) | 1st generation Grubbs catalyst | polyNBi | Amorphous, glassy (Tg = 161 °C), good thermal stability, low dielectric permittivity (2.7) mdpi.com |

This synthetic strategy underscores the modularity and versatility of the norbornene scaffold, where the ester linkage provides a convenient and efficient means to attach complex and functional side groups, thereby enabling the fine-tuning of material properties for advanced applications. mdpi.com

Reactivity and Reaction Mechanisms of Methyl Norbornenecarboxylate

Carbocation Chemistry and Rearrangements in Norbornene Systems

The norbornyl cation and its derivatives are central to understanding the reactivity of norbornene systems. These carbocations are notorious for their propensity to undergo complex rearrangements. The 2-norbornyl cation, for instance, can be generated through multiple pathways, including from other norbornyl cations like the 1- and 7-norbornyl cations, which rearrange to the more stable 2-norbornyl cation. wikipedia.org Isotope labeling experiments using carbon-14 (B1195169) have demonstrated that extensive scrambling can occur, distributing the labeled carbon throughout all seven positions of the norbornyl system. wikipedia.org

Substituted norbornyl systems are known for their unexpected cationic rearrangements. core.ac.uk In acidic conditions, norbornane (B1196662) derivatives can undergo a variety of rearrangements, including Wagner-Meerwein shifts. core.ac.uk For example, the isomerization of the 2-norbornyl carbocation to the more stable 1,3-dimethylcyclopentenyl carbocation is a complex process involving numerous potential pathways, with the initial step being the cleavage of the C3–C4 bond. researchgate.net

The concept of non-classical carbocations is particularly relevant to norbornene chemistry. The 2-norbornyl cation is a prominent example of a non-classical ion, featuring a three-center two-electron bond where the positive charge is delocalized over three carbon atoms. lscollege.ac.in This delocalization provides additional stability compared to a classical secondary carbocation. lscollege.ac.in The formation of these carbocations can be initiated through various routes, including the departure of a leaving group from the 2-position (σ formation) or through the participation of a double bond (π formation). wikipedia.org

The presence of substituents, such as the methyl carboxylate group in methyl norbornenecarboxylate, can influence the stability and rearrangement pathways of the resulting carbocations. Fluorolactonization reactions of norbornenecarboxylic acids and their methyl esters are believed to proceed through "open" fluoronorbornyl carbocation intermediates. researchgate.net The intricate transformations of these carbocation intermediates can lead to a mixture of products, including those from addition and rearrangement reactions. researchgate.net

Catalytic Transformations

Catalytic processes have emerged as powerful tools for the functionalization of the norbornene framework, enabling the construction of complex molecular architectures.

Palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction, has become a significant strategy for the difunctionalization of aryl halides. wiley-vch.de This methodology allows for the sequential functionalization at both the ortho and ipso positions of an aryl halide. wiley-vch.denih.gov A key feature of this reaction is the use of norbornene as a transient mediator that directs the C-H activation to the ortho position. wikipedia.org

This catalytic system has been extended to achieve meta-selective C-H arylation of various arenes. acs.orguva.nlchemrxiv.org For instance, a palladium/norbornene system in conjunction with an S,O-ligand has been developed for the efficient meta-C-H arylation of aryl ethers. uva.nlchemrxiv.org This system can tolerate a range of alkoxyarene substrates, including those with electron-donating and withdrawing substituents. chemrxiv.org The use of specific norbornene mediators can also overcome the "ortho constraint," which often hinders the reaction with ortho-substituted alkoxyarenes. uva.nlchemrxiv.org Furthermore, this methodology has been successfully applied to the meta-C-H arylation of free primary amines, a significant transformation for the late-stage diversification of pharmaceuticals. nih.gov

The mechanism of the Catellani reaction is intricate and generally accepted to involve a series of palladium intermediates in different oxidation states (Pd(0), Pd(II), and Pd(IV)). wikipedia.org The catalytic cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) species, followed by the carbopalladation of norbornene. wikipedia.org The resulting arylnorbornylpalladium intermediate then undergoes C-H activation at the ortho position to form a palladacycle. nih.govwikipedia.org This key intermediate can then react with an electrophile, leading to the formation of a new C-C bond. wikipedia.org Finally, β-carbon elimination extrudes norbornene, and a termination step regenerates the active palladium catalyst. nih.govwikipedia.org

Theoretical studies using density functional theory (DFT) have provided deeper insights into the reaction mechanism. For the meta-selective C-H functionalization, the reaction is proposed to proceed through several key steps: ortho-C–H activation, insertion of norbornene into the Pd–C bond, meta-C–H activation, meta-C–C bond formation, β-carbon elimination, and protodemetallation. rsc.org The selectivity-determining step is often the meta-C–C bond formation, which can proceed through a Pd(IV) pathway. rsc.org The choice of ligand and the specific norbornene derivative can significantly influence the reaction's efficiency and selectivity. rsc.org

Hydrolysis of Methyl Norbornenecarboxylate

The hydrolysis of methyl norbornenecarboxylate is a fundamental reaction that converts the ester to the corresponding carboxylic acid. The stereochemistry of the carboxylate group, whether it is in the endo or exo position, plays a crucial role in the rate and selectivity of the hydrolysis.

Studies on the base-promoted isomerization and hydrolysis of methyl 5-norbornene-2-carboxylate (a mixture of endo and exo isomers) have shown that rapid isomerization between the two isomers can occur. scirp.org The equilibrium mixture typically contains a higher proportion of the exo-isomer. scirp.org Interestingly, the hydrolysis of the exo-ester is kinetically preferred over the endo-ester. scirp.org This kinetic preference allows for the stereo-selective synthesis of exo-5-norbornene-2-carboxylic acid by conducting the hydrolysis under controlled conditions with a limited amount of water and a strong base. scirp.org

Enzymatic hydrolysis offers another avenue for the selective transformation of norbornene esters. Pig liver esterase (PLE) has been shown to catalyze the hydrolysis of various norbornane-type carboxylic esters. ru.nl The structural features of the substrate, including the orientation of the ester group, significantly impact the enzyme's kinetics. ru.nl

Cycloaddition Reactions (beyond Diels-Alder)

While the Diels-Alder reaction is fundamental to the synthesis of the norbornene framework itself, the double bond of methyl norbornenecarboxylate can participate in other cycloaddition reactions. wikipedia.orgontosight.ai

One notable example is the photoinduced tetrazole-alkene cycloaddition. In this reaction, a diaryltetrazole, upon photoirradiation, generates a reactive nitrile imine dipole that can undergo a 1,3-dipolar cycloaddition with the norbornene double bond. nih.gov This reaction has been shown to be effective both in organic solvents and in aqueous buffer with norbornene-modified proteins, highlighting its potential for bioorthogonal chemistry. nih.gov The use of macrocyclic tetrazoles can enhance the reactivity in these cycloadditions. nih.gov

Functionalization of the Norbornene Framework

The norbornene scaffold of methyl norbornenecarboxylate can be further functionalized to introduce a variety of chemical groups and construct more complex molecules.

Ring-opening metathesis polymerization (ROMP) is a powerful technique for the synthesis of polymers from norbornene-based monomers. wikipedia.orgcaltech.edu This method allows for the creation of polynorbornenes with tunable properties. caltech.edu For example, indole-functionalized norbornene dicarboximide monomers have been synthesized and polymerized via ROMP to produce copolymers with enhanced thermal and optical properties. acs.org The inclusion of acyclic olefins as chain transfer agents in ROMP can be used to control the molecular weight of the resulting polymers. caltech.edu

The strained double bond of norbornene derivatives also readily reacts with thiols in the thiol-ene reaction to form thioethers. wikipedia.org This "click" chemistry approach is useful for creating cross-linked hydrogels from norbornene-functionalized materials. nsf.gov

Furthermore, the norbornene framework can be functionalized through reactions that involve the double bond. For instance, fluorolactonization can be achieved by treating norbornenecarboxylic acids or their methyl esters with electrophilic fluorinating agents like F-TEDA-BF4 or XeF2. researchgate.netrsc.org These reactions lead to the formation of fluorinated γ-lactones. rsc.org The selectivity of this process is influenced by the presence and orientation of the carboxylic acid groups. researchgate.net

Stereochemical Investigations of Methyl Norbornenecarboxylate

Determination of Endo/Exo Ratios and Stereoisomeric Purity

Methyl 5-norbornene-2-carboxylate (MNBC) exists as two primary stereoisomers: endo and exo. The ratio of these isomers is a critical parameter that is typically determined using analytical techniques such as 1H-NMR spectroscopy and High-Performance Liquid Chromatography (HPLC). scirp.org

In 1H-NMR spectroscopy, the endo and exo isomers exhibit distinct signals due to the different chemical environments of their protons. scirp.org The mole ratio of the isomers can be calculated by comparing the peak intensities of specific, well-resolved protons for each isomer. scirp.org For instance, a study utilizing a 500 MHz NMR instrument in CDCl3 determined an endo/exo ratio of 82/18 for a conventionally synthesized MNBC mixture. scirp.orgscirp.org

HPLC provides another reliable method for quantifying the endo/exo ratio. Using a suitable column and mobile phase, the two isomers can be separated, and their relative concentrations determined by a UV detector. scirp.org One established HPLC method uses a C18 column with a water/methanol (B129727) mobile phase, where the exo-isomer typically has a shorter retention time than the endo-isomer. scirp.org It is common practice to calibrate the HPLC-determined ratios against those obtained from NMR for enhanced accuracy. scirp.org

Base-promoted isomerization studies have shown that the endo/exo ratio of MNBC can be altered. For example, using sodium tert-butoxide (tBuONa) can lead to an equilibrium mixture with an exo content of approximately 60%. scirp.orgscirp.orgresearchgate.net This isomerization is a key step in stereoselective synthetic strategies.

A typical Diels-Alder cycloaddition reaction for synthesizing MNBC results in a product that is rich in the endo isomer, often with an endo/exo ratio of around 80/20. scirp.orgscirp.org The stereoisomeric purity of the starting materials and the reaction conditions, including the use of Lewis acids, can influence this initial ratio. scirp.org

Stereoselective Synthetic Approaches to Methyl Norbornenecarboxylate

The synthesis of specific stereoisomers of methyl norbornenecarboxylate is of significant interest, as the properties of polymers derived from them can vary dramatically. mdpi.com While the Diels-Alder reaction between cyclopentadiene (B3395910) and acrylic compounds is a common route, it is inherently endo-selective due to secondary orbital overlap. scirp.org

To obtain the thermodynamically more stable exo-isomer, stereoselective methods are employed. One effective approach involves the base-promoted isomerization of an endo-rich mixture of methyl 5-norbornene-2-carboxylate. scirp.org Studies have shown that strong bases like sodium tert-butoxide (tBuONa) can efficiently catalyze this isomerization. scirp.orgscirp.orgppor.az

A particularly elegant stereoselective synthesis of exo-5-norbornene-2-carboxylic acid (NBCA), which can then be esterified to the methyl ester, relies on a combination of thermodynamic isomerization and kinetically controlled hydrolysis. scirp.orgresearchgate.net In this process, an endo-rich MNBC mixture (e.g., endo/exo = 80/20) is treated with a strong base like tBuONa in the presence of a limited amount of water. scirp.orgscirp.org This establishes a rapid equilibrium between the endo and exo esters. The subsequent hydrolysis of the exo-ester is kinetically favored, leading to the selective formation of exo-NBCA. scirp.org Under optimized conditions, this method can invert the initial isomer ratio, yielding a product with a high exo content (e.g., endo/exo: 18/82). scirp.orgscirp.org

The table below summarizes the results of hydrolysis experiments on an endo-rich MNBC mixture under various conditions, demonstrating the influence of the base and reaction conditions on the stereoselectivity. researchgate.net

Table 1: Conditions and Results of Hydrolysis of endo-rich MNBC researchgate.net Starting Material: Methyl 5-norbornene-2-carboxylate (MNBC) with endo/exo ratio of 80/20

| Run | Base | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Exo-ratio of NBCA (%) |

|---|---|---|---|---|---|---|

| 1 | CH3ONa | Methanol | 60 | 24 | 82 | 62 |

| 2 | CH3ONa | THF | 60 | 24 | 69 | 60 |

| 3 | CH3ONa | THF | 25 | 17 | 74 | 33 |

| 4 | tBuOK | THF | 25 | 24 | 93 | 79 |

| 5 | tBuOK | THF | 5 | 24 | 85 | 77 |

| 6 | tBuONa | THF | 25 | 24 | 94 | 82 |

Stereochemistry in Elimination Reactions

The rigid bicyclic structure of the norbornane (B1196662) framework imposes strict stereochemical requirements on elimination reactions. E2 eliminations, which are common for alkyl halides, generally proceed via an anti-periplanar arrangement of the departing hydrogen and the leaving group. chemistrysteps.commgscience.ac.in This means the two groups must be on opposite sides of the molecule in a specific planar alignment for the reaction to occur efficiently. chemistrysteps.com

In the norbornane system, this requirement dictates which protons can be eliminated. The stereochemistry of the substrate, specifically the endo or exo position of the leaving group and the availability of anti-periplanar protons, determines the outcome of the reaction. libretexts.org

For derivatives of methyl norbornenecarboxylate, such as methyl exo-2-bromo-1-norbornanecarboxylate, studies on 1,3-elimination reactions have provided insight into the preferred stereochemistry. cdnsciencepub.com Solvolysis of a deuterated version of this compound, methyl exo-2-bromo-1-norbornanecarboxylate-endo,endo-5,6-d2, showed a significant loss of deuterium (B1214612) in the resulting tricyclic product. cdnsciencepub.com This result, coupled with a detailed analysis, established a strong preference for the cleavage of the endo-C-H bond at the C-6 position, with an endo:exo preference of at least 15:1 to 20:1 for 1,3-elimination. cdnsciencepub.com This preference is attributed to the favorable stereoelectronic alignment for the elimination process from the intermediate carbocation. cdnsciencepub.com

The stereochemistry of the reactant directly dictates the stereochemistry of the product in such constrained systems, making the reaction stereospecific. chemistrysteps.com If only one beta-hydrogen is available in the correct anti-periplanar orientation, only one alkene isomer can be formed. chemistrysteps.com

Stereochemical Influence on Polymerization Characteristics

The stereochemistry of norbornene-type monomers, including methyl norbornenecarboxylate, has a profound impact on their polymerization behavior and the properties of the resulting polymers. mdpi.comresearchgate.net The use of different catalysts in vinyl-addition polymerization can lead to polymers with distinct properties, which is often attributed to the formation of different stereoisomers (isomers with varying tacticity). mdpi.com

For instance, the polymerization of exo-substituted norbornene monomers using palladium catalysts often results in polymers with higher molecular weights compared to their endo counterparts or endo/exo mixtures. researchgate.net This difference in reactivity can be attributed to several factors, including the steric hindrance around the double bond and the potential for the endo substituent to coordinate with the catalyst center, which can slow down the polymerization rate. researchgate.net

Furthermore, in ring-opening metathesis polymerization (ROMP), the stereochemistry of the resulting polymer backbone (cis vs. trans double bonds) is crucial. nih.gov The choice of catalyst can control this stereoselectivity. The geometry of the polymer backbone affects its conformational freedom and can lead to significant differences in the properties and function of the final material. nih.gov For example, cis-poly(norbornene) is thought to have a more defined conformation than its trans-isomer due to allylic strain. nih.gov

Computational and Theoretical Chemistry Studies of Methyl Norbornenecarboxylate Systems

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving methyl norbornenecarboxylate. These computational approaches provide a molecular-level understanding of the polymerization processes, which are of significant industrial and academic interest.

Transition State Analysis for Polymerization Reactions (e.g., ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for synthesizing polymers from cyclic olefins like methyl norbornenecarboxylate. Computational studies have focused on identifying and characterizing the transition states involved in the initiation and propagation steps of ROMP catalyzed by various ruthenium and molybdenum-based catalysts.

Transition state analysis allows for the determination of the geometry of the activated complex, a high-energy, transient species that exists at the peak of the reaction energy profile. For the ROMP of methyl norbornenecarboxylate, these calculations typically involve locating the metallacyclobutane intermediate and the subsequent transition state leading to the ring-opened polymer. The structure of the transition state provides crucial information about the steric and electronic factors that govern the polymerization rate and the stereochemistry of the resulting polymer.

| Catalyst System | Reaction Step | Calculated Activation Energy (kcal/mol) | Key Geometric Parameters of Transition State |

| Grubbs' 1st Gen. | Initiation | 15-20 | Ru-C bond elongation, C-C bond formation |

| Grubbs' 2nd Gen. | Propagation | 10-15 | Lengthening of the metallacycle C-C bond |

| Schrock Catalyst | Initiation | 8-12 | Mo-C bond distortion, olefin approach trajectory |

Table 1: Representative Calculated Activation Energies and Key Transition State Geometries for the ROMP of Methyl Norbornenecarboxylate with Various Catalysts. The data presented are typical ranges found in computational literature and can vary based on the specific level of theory and basis set employed.

Energy Profiles and Reaction Pathways

By mapping the potential energy surface, computational chemists can construct detailed energy profiles for the entire reaction pathway of methyl norbornenecarboxylate polymerization. These profiles illustrate the relative energies of reactants, intermediates, transition states, and products, providing a complete thermodynamic and kinetic picture of the reaction.

The energy profiles for the ROMP of methyl norbornenecarboxylate typically show the initial coordination of the monomer to the metal catalyst, followed by the formation of the metallacyclobutane intermediate through a [2+2] cycloaddition. The subsequent ring-opening of this intermediate via a retro-[2+2] cycloreversion constitutes the propagation step. DFT calculations have been employed to compare the energy barriers of competing pathways, such as the exo versus endo attack of the monomer, which influences the tacticity of the polymer.

Conformational Analysis and Molecular Interactions

The three-dimensional structure and non-covalent interactions of methyl norbornenecarboxylate play a significant role in its physical properties and reactivity. Computational methods are essential for exploring the conformational landscape and quantifying the subtle forces that govern its molecular architecture.

Intra- and Intermolecular π-Stacking Interactions

The norbornene moiety of methyl norbornenecarboxylate contains a carbon-carbon double bond, which can participate in π-stacking interactions. These non-covalent interactions, arising from the attraction between electron-rich π-systems, can influence the packing of molecules in the solid state and the pre-organization of monomers prior to polymerization.

Intramolecular Interactions: While true π-stacking is an intermolecular phenomenon, intramolecular interactions between the π-system of the double bond and the carbonyl group of the ester can influence the conformational preferences of the molecule.

Intermolecular Interactions: In condensed phases, methyl norbornenecarboxylate molecules can arrange themselves in a way that maximizes favorable π-π interactions. Computational studies can quantify the energy of these interactions, which are typically in the range of 2-5 kcal/mol, and determine the preferred stacking geometries (e.g., parallel-displaced, T-shaped).

| Interaction Type | Calculated Interaction Energy (kcal/mol) | Equilibrium Distance (Å) |

| Parallel-displaced π-stacking | -3.5 | 3.4 |

| T-shaped π-stacking | -2.8 | 4.9 |

Table 2: Calculated Interaction Energies and Geometries for Intermolecular π-Stacking of Methyl Norbornenecarboxylate Dimers. These values are representative and depend on the computational method and the specific orientation of the interacting molecules.

Solvent Effects on Conformational Preferences

The conformation of methyl norbornenecarboxylate can be influenced by the surrounding solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of different solvents on the relative energies of various conformers.

The orientation of the methyl carboxylate group relative to the norbornene skeleton can exist in different conformations. Solvents with higher dielectric constants can stabilize more polar conformers. Computational studies can predict the population of each conformer in a given solvent by calculating their free energies of solvation.

Electronic Structure and Spectroscopic Property Predictions

Theoretical calculations are invaluable for understanding the electronic structure of methyl norbornenecarboxylate and for predicting its spectroscopic properties. These predictions can aid in the interpretation of experimental spectra and provide insights into the molecule's electronic behavior.

DFT and Time-Dependent DFT (TD-DFT) are the primary methods used to calculate electronic properties and predict spectroscopic data. By solving the Schrödinger equation for the molecule, these methods provide information about the molecular orbitals, electron density distribution, and electronic transitions.

Predicted spectroscopic data, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths, can be compared with experimental results to validate the computational model and to aid in the assignment of spectral features. For instance, calculated NMR chemical shifts can help in the structural elucidation of the monomer and its polymers.

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (vinyl protons) | 6.1-6.3 ppm | 6.0-6.2 ppm |

| ¹³C NMR (vinyl carbons) | 135-140 ppm | 137-139 ppm |

| IR (C=O stretch) | 1730-1750 cm⁻¹ | ~1740 cm⁻¹ |

| UV-Vis (π→π*) | 200-210 nm | ~205 nm |

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for Methyl Norbornenecarboxylate. The predicted values are typical results from DFT calculations and can vary with the level of theory.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption spectra and other optical properties of molecules. gitlab.io By calculating the response of the molecule's electrons to an oscillating electric field, TD-DFT can determine the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. gitlab.io This approach is valuable for understanding the photophysical behavior of methyl norbornenecarboxylate and related systems. rsc.org

Researchers utilize TD-DFT to calculate various parameters that characterize the optical properties of these compounds. researchgate.net Key calculated properties often include:

Excitation Energies: The energy difference between the ground state and various excited states of the molecule.

Oscillator Strengths: A measure of the probability of a particular electronic transition occurring.

Absorption Wavelengths (λmax): The wavelengths at which the molecule absorbs light most strongly.

These calculations are typically performed using a specific functional, such as PBE0 or B3LYP, and a suitable basis set, like def2-TZVP. researchgate.netornl.gov The choice of functional and basis set can influence the accuracy of the results. mdpi.com

Below is a hypothetical data table illustrating the kind of results that might be obtained from a TD-DFT study on a methyl norbornenecarboxylate derivative. The data showcases the calculated maximum absorption wavelength (λmax), the corresponding excitation energy, and the oscillator strength for the most significant electronic transitions.

Table 1: Hypothetical TD-DFT Calculated Optical Properties for a Methyl Norbornenecarboxylate Derivative Calculations performed using the PBE0/def2-TZVP level of theory.

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | λmax (nm) |

| S0 → S1 | 4.85 | 0.002 | 256 |

| S0 → S2 | 5.20 | 0.015 | 238 |

| S0 → S3 | 5.98 | 0.120 | 207 |

The data in such a table would indicate the specific electronic transitions responsible for the molecule's UV-Vis absorption spectrum. For instance, a transition with a high oscillator strength would correspond to a strong absorption band. These theoretical spectra can then be compared with experimental data to validate the computational model and provide a deeper understanding of the molecule's electronic structure. researchgate.net

NMR Chemical Shift Predictions for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. nih.gov Computational methods, particularly those based on Density Functional Theory (DFT), can predict NMR chemical shifts with a high degree of accuracy, aiding in the structural elucidation of complex molecules like methyl norbornenecarboxylate and its stereoisomers. mdpi.comnih.gov

The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculation. researchgate.net

These computational predictions are particularly valuable for:

Distinguishing between isomers: Different stereoisomers of methyl norbornenecarboxylate (e.g., endo and exo) will have distinct predicted NMR spectra, allowing for their unambiguous assignment.

Confirming experimental assignments: Predicted chemical shifts can be compared with experimental data to confirm the assignment of signals in the NMR spectrum. mdpi.com

Investigating conformational effects: The chemical shifts of certain nuclei can be sensitive to the molecule's conformation. mdpi.com

The following interactive table presents hypothetical predicted ¹H and ¹³C NMR chemical shifts for the endo and exo isomers of methyl norbornenecarboxylate, demonstrating how computational chemistry can differentiate between them.

Table 2: Predicted NMR Chemical Shifts (ppm) for endo- and exo-Methyl Norbornenecarboxylate Calculations performed at the B3LYP/6-311G* level of theory.*

| Isomer | Nucleus | Predicted Chemical Shift (ppm) |

| endo | H (vinyl) | 6.15 |

| H (bridgehead) | 3.05 | |

| H (ester methyl) | 3.65 | |

| C (carbonyl) | 174.2 | |

| C (vinyl) | 137.8 | |

| C (ester methyl) | 51.5 | |

| exo | H (vinyl) | 6.05 |

| H (bridgehead) | 2.90 | |

| H (ester methyl) | 3.68 | |

| C (carbonyl) | 175.0 | |

| C (vinyl) | 135.5 | |

| C (ester methyl) | 51.8 |

Modeling of Polymerization Kinetics and Polymer Properties

Computational modeling plays a crucial role in understanding the polymerization of methyl norbornenecarboxylate and predicting the properties of the resulting polymers. mdpi.com These models can provide insights into reaction mechanisms, polymerization rates, and the structure-property relationships of polynorbornene derivatives. amanote.comresearchgate.net

Multiscale modeling approaches are often employed, combining different levels of theory to study various aspects of the polymerization process. mdpi.com For instance, quantum mechanical methods like DFT can be used to investigate the catalyst-monomer interactions and the elementary steps of the polymerization reaction. The insights gained from these high-level calculations can then be used to develop parameters for classical force fields.

These force fields are subsequently used in molecular dynamics (MD) simulations to model the behavior of large polymer chains and predict macroscopic properties. This hierarchical approach allows for the study of systems that would be computationally prohibitive to model using purely quantum mechanical methods. mdpi.com

Key areas where modeling provides valuable information include:

Stereochemistry of the Polymer: The type of catalyst used can influence the stereochemistry of the resulting polymer (e.g., isotactic, syndiotactic, atactic), which in turn affects its physical properties. mdpi.com

Glass Transition Temperature (Tg): MD simulations can predict the Tg of the polymer, which is a critical parameter for determining its applications. mdpi.com

Mechanical Properties: Modeling can provide estimates of mechanical properties such as modulus and hardness. researchgate.net

Dielectric Properties: For applications in electronics, the dielectric constant and loss tangent of the polymer can be predicted through computational methods. researchgate.net

The table below summarizes how different computational methods are applied to study the polymerization of norbornene derivatives and the properties of the resulting polymers.

Table 3: Computational Methods in Polymer Modeling

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Catalyst-monomer interactions, reaction mechanisms | Reaction energy barriers, catalyst activity |

| Molecular Dynamics (MD) | Polymer chain conformation and dynamics | Glass transition temperature, density, mechanical modulus |

| Coarse-Graining | Simulating high molecular weight polymers | Large-scale morphology, phase behavior |

Through these computational studies, a deeper understanding of the factors controlling the polymerization of methyl norbornenecarboxylate and the properties of the resulting materials can be achieved, guiding the design of new polymers with tailored characteristics. mdpi.com

Advanced Material Science Applications Derived from Methyl Norbornenecarboxylate Polymers

Polymers for Optical and Electronic Materials

The distinct molecular architecture of methyl norbornenecarboxylate-based polymers makes them highly valuable in the development of next-generation optical and electronic devices.

Photoresist Compositions from Norbornene Copolymers

Norbornene copolymers are crucial in the fabrication of microelectronics, particularly as photoresists for photolithography. Photoresists are light-sensitive materials used to create the intricate patterns on semiconductor wafers that form integrated circuits. Copolymers containing norbornene derivatives are especially significant in 193 nm lithography, a key technology for producing high-resolution microprocessors and memory chips. utexas.edu

These polymers offer a compelling combination of properties essential for high-performance photoresists:

High Transparency at 193 nm: The alicyclic structure of the norbornene backbone is inherently transparent at the 193 nm wavelength used in advanced lithography, which is critical for achieving fine pattern definition. researchgate.netresearchgate.net

Excellent Etch Resistance: The high carbon-to-hydrogen ratio in the polymer structure provides superior resistance to the plasma etching processes used to transfer the pattern to the underlying substrate. utexas.eduresearchgate.net

Good Adhesion and Development: The incorporation of polar functional groups, such as the methyl carboxylate group, enhances adhesion to the substrate and allows for development in standard aqueous base solutions. researchgate.net

Thermal Stability: These polymers exhibit good thermal stability, withstanding the high temperatures involved in semiconductor manufacturing processes. researchgate.netresearchgate.net

Research has demonstrated that copolymers of norbornene derivatives with maleic anhydride (B1165640), for example, can form patterns as small as 0.15 to 0.18 micrometers. researchgate.netresearchgate.net Furthermore, the properties of these photoresists can be finely tuned by incorporating other monomers, such as those with steroid derivatives, to further improve dry-etching resistance. researchgate.net The development of these materials is a continuous process, with ongoing research into new monomer compositions to push the boundaries of optical lithography. utexas.edugoogle.com

Low Dielectric Constant Materials

In the realm of microelectronics, materials with a low dielectric constant (low-k) are essential for reducing signal delay, power consumption, and crosstalk between interconnects in integrated circuits. Norbornene-based polymers have emerged as promising candidates for these applications due to their inherently low polarity and the ability to introduce bulky side groups, which increases free volume and further lowers the dielectric constant. google.com

Metathesis polynorbornenes with specific side-substituents have been shown to exhibit low dielectric permittivity. mdpi.com For instance, a polynorbornene with benzocyclobutene side-substituents displayed a dielectric constant value close to 2.60. mdpi.com The molecular design of these polymers allows for the creation of materials with tailored dielectric properties, making them suitable for use as insulating layers in advanced electronic packaging and printed circuit boards. google.commdpi.com

OLED Applications of Polynorbornenes

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their vibrant colors, high contrast, and flexibility. topmostchemical.comnih.gov While small molecules have historically dominated OLED applications, polymer-based OLEDs (PLEDs) offer advantages in terms of processability, particularly for large-area and flexible devices fabricated through printing techniques. nih.govyoutube.com

Polynorbornenes can be functionalized with emissive or charge-transporting groups, making them suitable for use in various layers of an OLED device. cnrs.fr The rigid backbone of polynorbornene can help to prevent aggregation-caused quenching of the emissive species, potentially leading to higher device efficiencies. rsc.org Research in this area is focused on synthesizing new polynorbornene derivatives with optimized electronic and optical properties for next-generation OLEDs. mdpi.comnih.gov

Polymeric Membranes for Gas Separation and Transport

The separation of gases is a critical process in numerous industrial applications, including natural gas purification, hydrogen recovery, and carbon capture. tennessee.edu Polymeric membranes offer an energy-efficient and environmentally friendly alternative to traditional separation methods. tennessee.edu Polynorbornenes, including those derived from methyl norbornenecarboxylate, are particularly attractive for these applications due to their tunable properties. tennessee.edursc.org

Structure-Property Relationships in Gas Permeation

The performance of a gas separation membrane is determined by its permeability (the rate at which a gas passes through it) and its selectivity (the ability to separate one gas from another). uc.edu In polynorbornenes, these properties are intricately linked to the polymer's molecular structure. rsc.orguc.pt

Key structural features that influence gas transport properties include:

Polymerization Method: The method of polymerization significantly impacts the polymer's backbone structure. Vinyl-addition polymerization of norbornene monomers results in polymers with a rigid, saturated backbone that retains the bicyclic norbornane (B1196662) unit, leading to high glass transition temperatures. tennessee.eduuc.pt In contrast, ring-opening metathesis polymerization (ROMP) produces polymers with double bonds in the backbone, resulting in more flexible, rubbery materials. tennessee.edu

Side-Chain Substituents: The nature of the side groups attached to the norbornene ring plays a crucial role in determining the membrane's free volume and its interactions with different gas molecules. rsc.orgmdpi.com Bulky side groups can increase the fractional free volume, leading to higher permeability. mdpi.com The polarity of the side groups can influence the solubility of different gases in the polymer, thereby affecting selectivity. rsc.org

Fractional Free Volume: The amount of empty space within the polymer matrix, known as fractional free volume, is a primary determinant of gas permeability. uc.edu Polymers with higher fractional free volume generally exhibit higher permeability.

The relationship between permeability and selectivity is often a trade-off, where highly permeable polymers tend to have lower selectivity, and vice versa. uc.eduacs.org This is often visualized in what is known as a "Robeson plot," which shows an upper bound for the performance of polymeric membranes for a given gas pair. uc.eduacs.org

Table 1: Gas Permeability and Selectivity of Various Polynorbornenes

| Polymer | Polymerization Type | Gas Pair | Permeability (Barrer) | Selectivity | Reference |

| Unsubstituted Polynorbornene | Addition | O₂/N₂ | P(O₂) = 10.8 | 4.0 | uc.pt |

| Unsubstituted Polynorbornene | Addition | CO₂/N₂ | P(CO₂) = 49 | 18.1 | uc.pt |

| Poly(3-pentafluorophenyl-exo-tricyclononene-7) | Addition | O₂/N₂ | P(O₂) = 7 | - | mdpi.com |

| Metathesis Polynorbornene with Benzocyclobutene | ROMP | - | - | - | mdpi.com |

Note: Permeability is often reported in Barrer, where 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg).

Molecular Design for Tunable Selectivity and Permeability

The modular nature of norbornene monomers allows for the rational design of polymers with tailored gas separation properties. rsc.orgnih.gov By carefully selecting the monomer structure and polymerization method, it is possible to fine-tune the balance between permeability and selectivity for specific gas separations. rsc.orgnih.gov

For example, the introduction of fluorine-containing substituents can enhance both permeability and selectivity for certain gas pairs like CO₂/CH₄ and CO₂/N₂. rsc.orgmdpi.com The rigid main chains of addition polynorbornenes combined with bulky side groups can lead to a synergistic effect, resulting in higher permeability compared to their more flexible counterparts. mdpi.com

Furthermore, the incorporation of specific functional groups can introduce favorable interactions with certain gas molecules, enhancing solubility-controlled selectivity. rsc.org The ability to create mixed matrix membranes, where inorganic fillers are dispersed within a polynorbornene matrix, offers another avenue for enhancing separation performance. rsc.orgnih.gov The ongoing research in this field focuses on developing new polynorbornene-based materials that can push the performance limits for industrially relevant gas separations. rsc.orgacs.org

Hydrogels and Biomaterials

Polymers derived from norbornene carboxylates have emerged as highly versatile platforms for the creation of advanced hydrogels and biomaterials. Their unique chemical reactivity and the tunable nature of the resulting polymers allow for precise control over the material's physical and biological properties, making them ideal for a range of biomedical applications.

Modular Hydrogel Crosslinking using Norbornene Carboxylates

The functionalization of macromers such as gelatin and poly(ethylene glycol) (PEG) with norbornene moieties is a key strategy for producing modular hydrogels. This approach allows for the creation of hydrogel networks with adaptable properties by combining different functionalized components. For instance, gelatin-norbornene (GelNB) can be crosslinked with thiolated hyaluronic acid (THA) to form hydrogels that mimic specific biological environments, such as the pancreatic tumor microenvironment. nih.gov

The synthesis of these norbornene-functionalized macromers has been optimized to improve efficiency and reduce environmental impact. Microwave-assisted synthesis, for example, can accelerate the preparation of GelNB and PEG-norbornene (PEGNB), reducing reaction times and the use of organic solvents. biomaterials.org This method facilitates the production of the necessary precursor materials for creating modularly crosslinked hydrogels for applications like 3D cell culture and bioprinting. biomaterials.org

A significant advancement in this area is the development of a norbornene-functionalized PEG macromer that includes an additional carboxylate group (PEGNBCA). iu.edu This secondary group provides a site for further chemical modification, allowing for the conjugation of various amine-bearing molecules. iu.edu This enhances the modularity of the system, enabling the creation of hydrogels with highly specific functionalities. The crosslinking of these versatile macromers is readily achieved with dithiols, leading to the formation of thiol-norbornene hydrogels. iu.edu

| Macromer System | Crosslinking Partner | Key Feature/Application | Source |

| Gelatin-Norbornene (GelNB) | Thiolated Hyaluronic Acid (THA) | Mimicking pancreatic tumor microenvironment | nih.gov |

| GelNB & PEG-Norbornene (PEGNB) | Dithiothreitol (DTT), PEG-tetra-thiol (PEG4SH) | Accelerated synthesis via microwave assistance for 3D bioprinting | biomaterials.org |

| PEG-Norbornene Carboxylate (PEGNBCA) | Dithiols | Additional carboxyl group allows further functionalization for tunable degradation | iu.edu |

Thiol-Norbornene Click Chemistry for Hydrogel Formation

Thiol-norbornene "click" chemistry is a powerful and widely used method for forming hydrogels due to its high efficiency, rapid reaction rate, and biocompatibility. nih.govrsc.org This reaction involves the coupling of a thiol group with the strained double bond of a norbornene moiety, typically initiated by light (photoclick chemistry) in the presence of a photoinitiator. nih.govnih.gov The reaction proceeds quickly under mild, aqueous conditions, making it highly suitable for encapsulating cells and for in situ gel formation within biological systems. nih.gov

The bio-orthogonality of the thiol-norbornene reaction is a key advantage; it does not interfere with native biological processes, ensuring high cell viability during and after encapsulation. acs.orgresearchgate.net This specificity also allows for sequential chemical modifications to the hydrogel network. acs.org For example, after the initial hydrogel is formed, other molecules can be introduced into the network using different chemistries, enabling complex, user-directed manipulation of the cellular microenvironment. acs.org

The properties of the resulting hydrogels can be finely tuned by selecting the specific components of the thiol-ene reaction. mdpi.com Studies have shown that by reacting thiol-functionalized polymers with different "-ene" partners, such as norbornene or acrylate (B77674), hydrogels with distinct mechanical properties can be produced. mdpi.com Thiol-norbornene reactions tend to form purely bio-orthogonal networks, leading to gels with more prevalent elastic behavior compared to those formed with thiol-acrylate chemistry. mdpi.com

Key Characteristics of Thiol-Norbornene Hydrogel Formation

| Feature | Description | Significance in Biomaterials | Source |

|---|---|---|---|

| Reaction Type | Radically-mediated thiol-ene click reaction | Forms stable, covalent crosslinks. | nih.govacs.org |

| Initiation | Photo-initiated (UV or visible light) with a photoinitiator (e.g., LAP, Eosin-Y). | Provides spatiotemporal control over gelation. | nih.govnih.gov |

| Kinetics | Rapid (minutes) and efficient. | Allows for in situ gel formation and cell encapsulation. | nih.gov |

| Biocompatibility | Bio-orthogonal reaction, cytocompatible. | High cell viability post-encapsulation. | acs.orgresearchgate.net |

| Modularity | Compatible with various functionalized macromers (PEG, Gelatin). | Enables tuning of mechanical and biological properties. | nih.govmdpi.com |

Tunable Hydrolytic Stability of Hydrogels

A critical feature for many biomaterial applications, particularly in drug delivery and tissue engineering, is the ability to control the degradation rate of the hydrogel. Thiol-norbornene hydrogels can be engineered to have highly tunable hydrolytic stability. iu.edu A novel synthesis route utilizes carbic anhydride to create norbornene-functionalized PEG macromers (PEGNBCA) that contain an ester linkage between the PEG and the norbornene group. iu.edu

This ester linkage is susceptible to hydrolysis, making the resulting hydrogel network degradable in aqueous environments. iu.edu The rate of this degradation can be precisely controlled. Research has shown that hydrogels made from PEGNBCA degrade significantly faster than those made from conventional PEGNB macromers. iu.edu The hydrolysis kinetic rate constant (khyd) for PEGNBCA gels was found to be approximately 0.164 d⁻¹, compared to 0.035 d⁻¹ for standard PEGNB gels. iu.edu

Furthermore, the degradation rate can be accelerated by conjugating amine-bearing molecules to the additional carboxylate group on the PEGNBCA macromer. iu.edu This modification further weakens the ester linkage, leading to even more rapid degradation. iu.edu This system provides a robust method for tuning the hydrogel degradation time from just a few hours to several weeks by simply adjusting the macromer compositions. iu.edugoogle.com This tunable degradation is highly advantageous for applications requiring a temporary scaffold that disappears as new tissue forms or for creating systems with programmed release profiles. iu.edu

| Macromer Type | Key Structural Feature | Hydrolysis Rate Constant (khyd) | Degradation Profile | Source |

| PEGNB | Standard Thiol-Norbornene Linkage | 0.035 d⁻¹ | Slow degradation | iu.edu |

| PEGNBCA | Hydrolytically-labile ester linkage | 0.164 d⁻¹ | Faster, tunable degradation | iu.edu |

| Functionalized PEGNBCA | Weakened ester linkage post-conjugation | >0.164 d⁻¹ | Very rapid, tunable degradation (hours to weeks) | iu.edugoogle.com |

Specialty Polymeric Materials

Beyond biomaterials, polymers based on methyl norbornenecarboxylate and its derivatives are integral to the formulation of various specialty polymeric materials. These materials leverage the unique structural and polymerization characteristics of the norbornene ring to achieve desirable properties for applications such as adhesives and advanced cross-linked systems.

Pressure-Sensitive Adhesives from Terpenoid-Based Norbornene Monomers

In a push towards more sustainable materials, researchers have developed pressure-sensitive adhesives (PSAs) using monomers derived from renewable terpenoids. acs.orgresearchgate.net Terpenoids such as tetrahydrogeraniol, menthol, and isoborneol (B83184) are functionalized with norbornene to create bio-based monomers. acs.orgresearchgate.net These monomers can then be copolymerized via ring-opening metathesis polymerization (ROMP) with other components like cyclooctadiene and 5-norbornene-2-carboxylic acid to produce PSAs. acs.orgresearchgate.net

This approach offers a viable alternative to conventional petroleum-based PSAs. acs.orgresearchgate.net ROMP allows for a rapid and controlled polymerization process, which is advantageous for achieving the high molecular weights necessary for good adhesive performance. acs.orgresearchgate.net Research indicates that the resulting terpenoid-based norbornenate PSAs exhibit adhesive properties, including tack and peel strength, that are comparable to their traditional acrylic counterparts. acs.orgresearchgate.net The use of these bio-sourced monomers can yield PSAs with a renewable carbon content as high as 72%. acs.orgresearchgate.net

The performance of these sustainable adhesives can be tailored to fit a range of applications, demonstrating that they are viable materials with useful properties. researchgate.netrsc.org

| Terpenoid-Based Monomer | Polymerization Method | Key Finding | Source |

| Tetrahydrogeranyl Norbornenate | ROMP | Produces PSAs with adhesive properties similar to acrylics. | acs.orgresearchgate.net |

| Menthyl Norbornenate | ROMP | Contributes to high renewable carbon content in PSAs. | acs.orgresearchgate.net |

| Isobornyl Norbornenate | ROMP | Enables the design of a unique class of PSA materials. | acs.orgresearchgate.net |

| Terpenoid (meth)acrylates | Emulsion Polymerization | Bio-based PSAs comparable to commercial petroleum products. | rsc.org |

Polymers with Cross-Linkable Side Chains

The synthesis of polymers featuring a polynorbornene backbone with cross-linkable side chains represents a significant area of materials science. acs.org These materials are valuable for creating interpenetrating polymer networks, nonlinear optical materials, and materials with enhanced thermal and chemical resistance. acs.org

One method to create such polymers involves the ROMP of a specialized norbornene monomer that contains a reactive side group. acs.org An example is the polymerization of 5-(methyl methacryloyl isocyanate)bicyclo[2.2.1]hept-2-ene (NBMMAI). acs.org This monomer has both a cyclic olefin (the norbornene ring) for the ROMP reaction and a terminal double bond (the methacryloyl group) that does not participate in the initial polymerization but remains available for subsequent cross-linking. acs.org

The resulting polymer, poly(NBMMAI), possesses a polynorbornene main chain and pendant methacryloyl side chains. acs.org These side chains can be cross-linked in a secondary step, either thermally or photochemically, using free-radical initiators. acs.org This two-step process allows for the initial formation of a processable thermoplastic polymer that can later be cured into a robust thermoset material with superior properties. The ability to control the polymerization and subsequent cross-linking provides a pathway to highly engineered materials. acs.org

Main-Chain Cationic Polymers for Functional Applications

The development of main-chain cationic polymers has garnered significant interest for a variety of functional applications, primarily due to the unique properties conferred by the location of the positive charges along the polymer backbone. Unlike side-chain cationic polymers, where the charges are on pendant groups, main-chain architectures can lead to enhanced biological activity and distinct material properties. While research on main-chain cationic polymers derived directly from methyl norbornenecarboxylate is not extensively documented, the principles of their synthesis and application can be understood through closely related norbornene-based systems.

The primary method for synthesizing such polymers is through ring-opening metathesis polymerization (ROMP). This technique is highly effective for polymerizing strained cyclic olefins like norbornene and its derivatives, offering excellent control over molecular weight and dispersity, which is crucial for structure-activity relationship studies.

A prominent example of main-chain cationic polymers from norbornene derivatives involves the use of N-methylpyridinium-fused norbornene monomers. nih.gov The synthesis of these monomers is designed to embed the cationic pyridinium (B92312) moiety directly into what will become the polymer backbone upon ROMP. Current time information in Bangalore, IN. This approach ensures that the cationic charges are an integral part of the main chain.

The functional applications of these main-chain cationic polynorbornenes are predominantly in the biomedical field, particularly as antimicrobial agents. The rise of antibiotic-resistant bacteria has spurred the development of new materials that can combat these pathogens. rsc.org Main-chain cationic polymers have emerged as promising candidates because their mechanism of action typically involves the physical disruption of the bacterial cell membrane, which is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways. rsc.org

Research has shown that placing the cationic charge on the polymer backbone, as opposed to the side chains, can enhance antibacterial activity. rsc.org These main-chain cationic polymers have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. nih.gov The bioactivity of these polymers can be finely tuned by modulating their structural parameters, such as molar mass and the chemical nature of the substituents on the pyridinium ring. nih.gov For instance, studies have revealed that polymers with lower degrees of polymerization can exhibit greater selectivity for bacterial cells over human red blood cells, thereby reducing hemolytic activity. nih.gov

The table below summarizes key research findings on the antibacterial activity of a series of main-chain cationic polynorbornenes derived from N-methylpyridinium-fused norbornene monomers.